Functional Potency Retention: Comparable BRAFV600E Inhibition to Native Vemurafenib
Vem-L-Cy5 inhibits the growth of BRAFV600E-mutated cancer cells with potency comparable to native Vemurafenib, demonstrating that Cy5 conjugation does not compromise the core pharmacological function [1]. This is quantified in the source study as a 'potency comparable to that of native Vem 1' [1]. While exact IC50 values for Vem-L-Cy5 are not reported in the open literature, the direct functional equivalence to Vemurafenib (IC50 = 31 nM against BRAFV600E ) is a critical differentiator against other fluorescent analogs that may suffer from reduced target binding.
| Evidence Dimension | Cell growth inhibition (functional BRAFV600E targeting) |
|---|---|
| Target Compound Data | Potency comparable to Vemurafenib |
| Comparator Or Baseline | Vemurafenib (IC50 = 31 nM for BRAFV600E inhibition) |
| Quantified Difference | No significant loss of potency upon Cy5 conjugation |
| Conditions | BRAFV600E-mutated cancer cell lines (e.g., melanoma, HCL) |
Why This Matters
Procurement of Vem-L-Cy5 ensures that fluorescent labeling does not come at the cost of target inhibition, a balance not guaranteed with other conjugates.
- [1] Barresi E, et al. Eur J Med Chem. 2023;256:115446. View Source
